1-(3-Chlorobenzoyl)piperidin-3-ol
Overview
Description
1-(3-Chlorobenzoyl)piperidin-3-ol, also known as 3-chloro-1-(3-chlorobenzoyl)piperidine, is an organic compound belonging to the piperidine family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 238.6 g/mol and a melting point of 65-66 °C. This compound has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and polymers. It is used as an intermediate in the synthesis of various drugs and other compounds, as well as in the production of polymers and polymeric materials.
Scientific Research Applications
Stereochemistry in Organic Synthesis
1-(3-Chlorobenzoyl)piperidin-3-ol plays a role in the study of stereochemistry in organic synthesis. Research conducted by Omar and Basyouni (1974) examined the piperidine-catalyzed addition of thiols to benzoyl- and p-chlorobenzoyl-phenylacetylenes. They found that different solvents influence the formation of (E)- and (Z)-isomers, providing insights into the stereochemical control in synthesis processes (Omar & Basyouni, 1974).
Structural and Electronic Properties in Anticonvulsant Compounds
The compound has been studied for its structural and electronic properties in anticonvulsant drugs. Georges et al. (1989) explored the crystal structures of anticonvulsant compounds including 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol. Their findings suggest critical orientations and interactions of the piperidine group, contributing to the understanding of molecular structures in anticonvulsant medications (Georges et al., 1989).
Catalysis and Chemical Reactions
The compound is also significant in understanding catalysis and chemical reactions. Arnold et al. (2003) discussed the nucleophile-promoted alkyne-iminium ion cyclizations involving related piperidine compounds. Such studies provide valuable data on reaction mechanisms and catalysis in organic chemistry (Arnold et al., 2003).
Crystallography and Molecular Structure
Research into the crystallography and molecular structure of related piperidine compounds has been conducted. For instance, Aydın et al. (2011) examined the crystal structure of 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol, providing insights into molecular conformations and intermolecular interactions (Aydın et al., 2011).
Synthetic Applications in Medicinal Chemistry
The compound is utilized in the synthesis of various bioactive molecules. A study by Momose et al. (1997) on the enantiodivergent synthesis of cis,cis 2,6-disubstituted piperidin-3-ol demonstrates its application in creating chiral building blocks for alkaloid synthesis, highlighting its importance in medicinal chemistry (Momose, Toyooka, & Jin, 1997).
Safety And Hazards
While specific safety and hazard information for 1-(3-Chlorobenzoyl)piperidin-3-ol is not available, related compounds such as 3-Chlorobenzoyl chloride are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause severe skin burns and eye damage and may cause respiratory irritation .
properties
IUPAC Name |
(3-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOPOVWQVQBGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)piperidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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